molecular formula C15H12ClN5O2 B11267890 2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11267890
M. Wt: 329.74 g/mol
InChI Key: UEWPHWVMTQCFSK-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 2-(4-Chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is an organic compound characterized by a chlorophenoxy group linked to an acetamide backbone and a phenyl ring substituted with a tetrazole moiety at the 3-position. Its molecular formula is C₁₅H₁₂ClN₅O₂ (molecular weight: 329.74 g/mol). The 4-chlorophenoxy group contributes to lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Properties

Molecular Formula

C15H12ClN5O2

Molecular Weight

329.74 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C15H12ClN5O2/c16-11-4-6-14(7-5-11)23-9-15(22)18-12-2-1-3-13(8-12)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22)

InChI Key

UEWPHWVMTQCFSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with 3-(1H-tetrazol-1-yl)aniline under appropriate conditions to yield the target compound. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The chlorophenoxy group undergoes oxidation under controlled conditions. Using potassium permanganate (KMnO₄) in acidic media generates hydroxylated derivatives at the para position relative to the chlorine atom. Chromium trioxide (CrO₃) in acetone selectively oxidizes the acetamide’s methylene group to a ketone, forming 2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide ketone derivatives.

Key conditions :

  • Temperature: 60–80°C

  • Solvent: Acetic acid or acetone

Reduction Reactions

The tetrazole ring and acetamide group are susceptible to reduction:

  • Lithium aluminum hydride (LiAlH₄) reduces the tetrazole ring to an amine, yielding 2-(4-chlorophenoxy)-N-[3-(1H-pyrrol-1-yl)phenyl]acetamide.

  • Sodium borohydride (NaBH₄) selectively reduces the acetamide’s carbonyl group to a hydroxyl group without altering the tetrazole.

Side products :

  • Over-reduction with LiAlH₄ may cleave the ether linkage, producing chlorophenol and aniline derivatives.

Substitution Reactions

Nucleophilic substitution occurs at the chlorine atom on the phenoxy group:

  • Reaction with sodium methoxide replaces chlorine with methoxy, forming 2-(4-methoxyphenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide.

  • Ammonia in ethanol substitutes chlorine with an amine group at elevated temperatures (100°C).

Electrophilic substitution on the tetrazole ring:

  • Nitration with HNO₃/H₂SO₄ introduces nitro groups at the tetrazole’s 5-position.

Reaction Conditions and Reagents

Reaction TypeReagents/CatalystsConditionsMajor Products
OxidationKMnO₄, CrO₃60–80°C, acidic mediaHydroxylated or ketone derivatives
ReductionLiAlH₄, NaBH₄THF, refluxAmine or alcohol derivatives
Nucleophilic SubstitutionNaOCH₃, NH₃100°C, ethanolMethoxy- or amine-substituted analogs
Electrophilic SubstitutionHNO₃/H₂SO₄0–5°C, controlled additionNitro-tetrazole derivatives

Stability and Degradation Pathways

  • Thermal degradation : At temperatures >150°C, the compound decomposes into 4-chlorophenol and 3-(1H-tetrazol-1-yl)aniline.

  • Photolysis : UV light induces cleavage of the acetamide bond, forming chlorophenoxyacetic acid and tetrazole-aniline fragments.

  • Hydrolysis : Under alkaline conditions (pH >10), the acetamide hydrolyzes to 2-(4-chlorophenoxy)acetic acid .

Mechanistic Insights

  • The tetrazole ring participates in hydrogen bonding with biological targets, enhancing binding affinity.

  • The chlorophenoxy group increases lipophilicity, improving membrane permeability in pharmacological assays.

Scientific Research Applications

The compound has demonstrated various biological activities, making it a candidate for further research in pharmacology. Notably, studies have indicated its potential as an antimicrobial agent and for anticancer applications.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the chlorophenoxy group enhances lipophilicity, facilitating membrane penetration and increasing antibacterial efficacy .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. In a study examining related compounds, those with tetrazole rings showed promising results against various cancer cell lines. For instance, derivatives of tetrazole have been linked to apoptosis induction in cancer cells, indicating that 2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide may similarly influence tumor growth inhibition .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multi-step organic reactions, including the formation of the chlorophenoxy and tetrazole moieties. Understanding the structure-activity relationship is crucial for optimizing its biological activity. SAR studies suggest that modifications to the phenyl rings can significantly impact the compound's effectiveness against specific biological targets .

Case Studies

Several case studies highlight the compound's potential applications:

  • Antimicrobial Screening : A study screened various chloroacetamides, including those with similar structures to 2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide, revealing enhanced efficacy against pathogenic bacteria due to their lipophilic nature .
  • Anticancer Efficacy : Research on related tetrazole-containing compounds demonstrated their ability to induce apoptosis in cancer cells, suggesting a similar action could be expected from 2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Differences in Substituent Positions

  • 2-(4-Chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide (Positional Isomer): Differs only in the tetrazole substitution position (4- vs. 3-phenyl). For example, the 3-substituted tetrazole may hinder rotation of the phenyl ring, favoring specific conformations in biological targets .
  • 2-(4-Chlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide: Replaces the tetrazole with a 2-oxopiperidinyl group. The piperidinyl moiety introduces basicity and conformational flexibility, which may enhance interactions with enzymes like kinases or proteases. However, the absence of the tetrazole reduces nitrogen-mediated hydrogen bonding .

Functional Group Variations

  • 2-(4-Chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide: Substitutes the tetrazole with an oxadiazole ring. Oxadiazoles are less polar but offer greater thermal stability. This compound may exhibit improved bioavailability but reduced affinity for targets requiring polar interactions .
  • N-(3-Chloro-2-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide :
    Features a triazole-thioether linkage instead of tetrazole. The sulfur atom increases electronegativity and may enhance metal-binding properties, useful in enzyme inhibition .

Osteoclastogenesis Inhibition

  • 2-(4-Chlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide (Analog with oxopiperidine): Demonstrates potent inhibition of osteoclastogenesis in murine models, preserving bone density by reducing serum markers of bone resorption (e.g., TRAP5b). The oxopiperidine group likely interacts with RANKL signaling pathways .
  • The tetrazole’s hydrogen-bonding capacity may enhance binding to cyclooxygenase active sites compared to non-nitrogenous heterocycles .

Antimicrobial and Anticancer Potential

  • N-(4-Chlorophenyl)-2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide :
    Contains an imidazole-thioacetamide core, showing broad-spectrum antimicrobial activity. The nitro group enhances redox activity, contributing to DNA damage in pathogens .
  • 2-((4-Amino-5-pentyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide: A triazole-thioacetamide derivative with a pentyl chain, exhibiting selective cytotoxicity against cancer cell lines. The alkyl chain may improve membrane penetration .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • The tetrazole ring in 2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide increases water solubility compared to analogues with non-polar groups (e.g., benzoxazoles or oxadiazoles). However, it is less stable under acidic conditions due to protonation of the tetrazole .
  • N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide :
    The benzoxazole ring enhances UV stability but reduces solubility in polar solvents. Its methoxy group provides electron-donating effects, altering NMR chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm) .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Biological Activity Key Reference
2-(4-Chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide C₁₅H₁₂ClN₅O₂ Tetrazole (3-phenyl), chlorophenoxy COX-2 inhibition (predicted)
2-(4-Chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide C₁₅H₁₂ClN₅O₂ Tetrazole (4-phenyl) Reduced conformational flexibility
2-(4-Chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide C₁₇H₁₅ClN₄O₃ Oxadiazole, methylphenyl Improved thermal stability
N-(3-Chloro-2-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide C₁₉H₁₈ClN₅O₂S Triazole-thioether, methoxyphenyl Anticancer (in vitro)

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide represents a novel class of bioactive molecules that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with structure-activity relationship (SAR) insights.

Chemical Structure and Properties

The molecular formula of 2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is C19H16ClN5OC_{19}H_{16}ClN_{5}O, with a molecular weight of approximately 367.81 g/mol. The presence of the tetrazole ring is significant as it enhances the compound's lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds featuring a 4-chlorophenoxy moiety exhibit significant antimicrobial properties, particularly against Gram-positive bacteria and pathogenic yeasts. The lipophilic nature of these compounds allows for effective penetration through cell membranes, enhancing their antibacterial efficacy.

CompoundActivity AgainstMechanism
2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamideGram-positive bacteriaDisruption of cell membrane integrity
N-(4-chlorophenyl) chloroacetamidesGram-negative bacteriaInhibition of cell wall synthesis

Studies have shown that chloroacetamides can vary in effectiveness based on the substituents on the phenyl ring, with halogenated derivatives demonstrating enhanced activity due to increased lipophilicity .

Anticancer Activity

The tetrazole-containing compounds are recognized for their anticancer properties. The SAR analysis reveals that the presence of electron-withdrawing groups, such as chlorine, significantly increases cytotoxic activity against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)
2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamideA431 (epidermoid carcinoma)< 10
3-chloro-4-substituted phenyl tetrazolesHT29 (colon cancer)< 5

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells, likely by activating intrinsic apoptotic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of tetrazole derivatives has been explored in various models. Compounds similar to 2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide have shown promise in reducing inflammation markers such as TNF-alpha and IL-6 in cellular assays.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on a series of chloroacetamides reported that those with a tetrazole moiety exhibited superior antibacterial activity compared to their non-tetrazole counterparts. The mechanism was attributed to enhanced membrane permeability and subsequent disruption .
  • Anticancer Evaluation : In a comparative analysis involving multiple cancer cell lines, 2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide was found to be particularly effective against A431 cells, achieving an IC50 value significantly lower than standard chemotherapeutic agents .

Q & A

What are the optimal synthetic routes for 2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The compound can be synthesized via click chemistry , leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, analogs like triazol-1-yl-N-phenylacetamide derivatives are synthesized by reacting azides (e.g., 2-azido-N-phenylacetamide) with alkynes (e.g., 4-(4-(prop-2-ynylamino)phenyl)morpholin-3-one) in the presence of sodium ascorbate and copper sulfate pentahydrate . Optimization involves:

  • Catalyst concentration : 10 mol% CuSO₄·5H₂O.
  • Solvent : Aqueous tert-butanol for improved regioselectivity.
  • Reaction time : 12–24 hours at 50°C for maximal yield.
    Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:
Key methods include:

  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, N-H bend at ~3300 cm⁻¹ for tetrazole) .
  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, tetrazole C-H at δ 9.2 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ ion matching calculated m/z).
  • Elemental analysis : Discrepancies in C/H/N percentages (e.g., ±0.3% tolerance) may indicate residual solvents; cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) .

How can researchers resolve discrepancies in elemental analysis data for this compound?

Level: Advanced
Methodological Answer:
Contradictions in elemental composition (e.g., C: 52.12% found vs. 51.97% calculated) may arise from:

  • Incomplete purification : Residual solvents (e.g., methylene chloride) skew results. Re-purify via recrystallization (methanol/dichloromethane) .
  • Hygroscopicity : Use Karl Fischer titration to quantify water content.
  • Alternative techniques : Employ high-resolution mass spectrometry (HRMS) for precise mass validation and X-ray crystallography for definitive structural confirmation .

What strategies are employed to study structure-activity relationships (SAR) for this compound’s bioactivity?

Level: Advanced
Methodological Answer:
SAR studies involve:

  • Derivatization : Synthesize analogs with variations in the chlorophenoxy or tetrazole groups (e.g., replacing Cl with Br or modifying tetrazole substitution patterns) .
  • Biological assays : Test against target enzymes (e.g., COX-2 inhibition) or cancer cell lines (e.g., MTT assay on HeLa cells).
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities at active sites (e.g., EGFR kinase domain) .

What purification techniques are recommended post-synthesis to ensure high purity for biological testing?

Level: Basic
Methodological Answer:

  • Recrystallization : Use ethanol-DMF (3:1 v/v) to remove unreacted starting materials .
  • Column chromatography : Employ silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane).
  • TLC monitoring : Use Rf values (e.g., 0.30–0.31 in methylene chloride/methanol) to track fractions .

How can solubility challenges in biological assays be addressed for this compound?

Level: Advanced
Methodological Answer:

  • Solvent systems : Dissolve in DMSO (≤1% v/v) and dilute with PBS (pH 7.4) or cell culture medium.
  • Surfactants : Add 0.1% Tween-80 to improve aqueous dispersion.
  • Controls : Include vehicle-only controls to rule out solvent toxicity .

What are the best practices for validating synthetic yields and reproducibility?

Level: Advanced
Methodological Answer:

  • Reaction monitoring : Use in-situ FT-IR or HPLC to track intermediate formation.
  • Batch consistency : Repeat syntheses (n=3) under identical conditions; report mean yields ± SD.
  • Scale-up protocols : Adjust stirring rate (≥500 rpm) and cooling (0°C for exothermic steps) for reproducibility at larger scales .

How can researchers differentiate between tautomeric forms of the tetrazole moiety in structural studies?

Level: Advanced
Methodological Answer:

  • ¹⁵N NMR : Resolves tautomerism (1H- vs. 2H-tetrazole) via nitrogen chemical shifts.
  • X-ray crystallography : Definitive identification of tautomeric form in solid state.
  • DFT calculations : Compare experimental IR/Raman spectra with simulated tautomer geometries .

What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?

Level: Advanced
Methodological Answer:

  • Caco-2 monolayer assay : Predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability).
  • Microsomal stability : Incubate with rat liver microsomes (RLM) to assess metabolic half-life (t½).
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction (e.g., >90% bound suggests limited bioavailability) .

How can researchers mitigate toxicity risks during handling and disposal?

Level: Basic
Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods.
  • Waste disposal : Neutralize acidic/basic byproducts before incineration.
  • Spill management : Absorb with vermiculite and treat with 10% sodium bicarbonate solution .

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